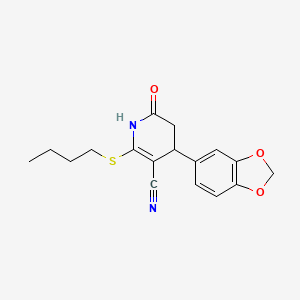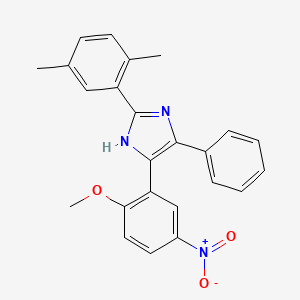![molecular formula C13H19NO5S B3961004 N-[(4-methoxyphenyl)sulfonyl]norleucine](/img/structure/B3961004.png)
N-[(4-methoxyphenyl)sulfonyl]norleucine
Vue d'ensemble
Description
N-[(4-methoxyphenyl)sulfonyl]norleucine, also known as MLN-4924, is a small molecule inhibitor that targets the NEDD8-activating enzyme (NAE). NAE is an essential component of the NEDD8 conjugation pathway, which regulates the activity of a wide range of cellular proteins involved in cell cycle regulation, DNA damage response, and other critical cellular processes. Inhibition of NAE by MLN-4924 has been shown to have promising anti-cancer effects in preclinical studies.
Mécanisme D'action
N-[(4-methoxyphenyl)sulfonyl]norleucine exerts its anti-cancer effects by inhibiting the activity of NAE, which is responsible for the activation of NEDD8, a small ubiquitin-like modifier protein. NEDD8 conjugation is required for the activation of CRLs, which play a critical role in the degradation of key regulatory proteins involved in cell cycle progression and DNA damage response. Inhibition of NAE by this compound leads to the accumulation of the CRL substrate proteins, resulting in the activation of the DNA damage response and apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have selective anti-cancer effects in preclinical studies. Inhibition of NAE by this compound leads to the accumulation of CRL substrate proteins, resulting in the activation of the DNA damage response and apoptosis in cancer cells. This compound has also been shown to enhance the efficacy of DNA-damaging agents such as cisplatin and radiation therapy in various cancer models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-[(4-methoxyphenyl)sulfonyl]norleucine is its selective anti-cancer effects, which make it a promising candidate for cancer therapy. This compound has also been shown to enhance the efficacy of DNA-damaging agents such as cisplatin and radiation therapy in various cancer models. However, one of the limitations of this compound is its potential toxicity, which may limit its clinical application.
Orientations Futures
N-[(4-methoxyphenyl)sulfonyl]norleucine has shown promising anti-cancer effects in preclinical studies, and several clinical trials are currently underway to evaluate its safety and efficacy in cancer patients. Future research directions may include identifying biomarkers that predict response to this compound, optimizing the dosing regimen, and exploring potential combination therapies. Additionally, further studies are needed to evaluate the potential toxicity and long-term effects of this compound.
Applications De Recherche Scientifique
N-[(4-methoxyphenyl)sulfonyl]norleucine has been extensively studied for its potential therapeutic applications in cancer treatment. Preclinical studies have shown that this compound can selectively induce apoptosis in cancer cells by inhibiting the activity of Cullin-RING E3 ubiquitin ligases (CRLs), which play a critical role in the degradation of key regulatory proteins involved in cell cycle progression and DNA damage response. This compound has also been shown to enhance the efficacy of DNA-damaging agents such as cisplatin and radiation therapy in various cancer models.
Propriétés
IUPAC Name |
2-[(4-methoxyphenyl)sulfonylamino]hexanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO5S/c1-3-4-5-12(13(15)16)14-20(17,18)11-8-6-10(19-2)7-9-11/h6-9,12,14H,3-5H2,1-2H3,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWWDQNXVCUNXSL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C(=O)O)NS(=O)(=O)C1=CC=C(C=C1)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(1-{[3-(2-chlorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}-2-piperidinyl)pyridine](/img/structure/B3960939.png)
![4-[5-ethyl-2-(ethylthio)-3-thienyl]-2,7,7-trimethyl-N-(6-methyl-2-pyridinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide](/img/structure/B3960944.png)
![1-[3-(dimethylamino)propyl]-5-(4-fluorophenyl)-3-hydroxy-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B3960950.png)
![2-amino-4-[2-(ethylthio)-3-thienyl]-7,7-dimethyl-5-oxo-1-(3-pyridinyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile](/img/structure/B3960957.png)

![2-amino-1-(3,5-dichlorophenyl)-4-[3-(ethylthio)-2-thienyl]-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile](/img/structure/B3960979.png)
![5-(2-fluorophenyl)-4-(2-furoyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B3960982.png)
![3-[(3,5-dimethyl-1-piperidinyl)sulfonyl]-4-methyl-N-(3-nitrophenyl)benzamide](/img/structure/B3960992.png)
![ethyl 4-[(1-piperidinylacetyl)amino]benzoate hydrochloride](/img/structure/B3960999.png)

![3-benzyl-4-[(4-methoxyphenyl)amino]-4-oxobutanoic acid](/img/structure/B3961013.png)
![7-(cyclohexylmethyl)-2-[(5-ethyl-1,3-oxazol-4-yl)carbonyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B3961017.png)
![ethyl 4-[5-ethyl-2-(ethylthio)-3-thienyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B3961027.png)
![2-{[3-cyano-4-(2-furyl)-5-oxo-1,4,5,6,7,8-hexahydro-2-quinolinyl]thio}-N-(3,4-dimethylphenyl)acetamide](/img/structure/B3961033.png)